molecular formula C7H14ClNO B1420750 1-Methylpiperidine-4-carbaldehyde hydrochloride CAS No. 1107639-19-9

1-Methylpiperidine-4-carbaldehyde hydrochloride

Cat. No.: B1420750
CAS No.: 1107639-19-9
M. Wt: 163.64 g/mol
InChI Key: QCHQCMHQQJBOJO-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carbaldehyde hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research. The compound is typically found as a solid and is known for its reactivity due to the presence of both an aldehyde and a piperidine ring in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with formaldehyde under acidic conditions to form the corresponding carbaldehyde. The reaction is typically carried out in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of 1-methyl-4-piperidinecarbaldehyde hydrochloride often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pH to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylpiperidine-4-carbaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-piperidinecarbaldehyde hydrochloride is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines or thioethers. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride
  • 1-Methyl-4-piperidinemethanol
  • 4-Piperidone hydrochloride hydrate

Comparison: 1-Methylpiperidine-4-carbaldehyde hydrochloride is unique due to the presence of both an aldehyde group and a piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, similar compounds like 1-methylpiperidine-4-carboxylic acid hydrochloride and 1-methyl-4-piperidinemethanol lack the aldehyde group, limiting their reactivity in certain contexts .

Biological Activity

1-Methylpiperidine-4-carbaldehyde hydrochloride (CAS No. 1107639-19-9) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known to influence its biological activity. The compound features a carbonyl group, which is critical for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action involves interference with bacterial cell wall synthesis and metabolic processes, leading to cell death.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This effect may be beneficial in managing conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering normal cellular functions.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate inflammation and immune responses.

Study on Antimycobacterial Activity

A significant study explored the compound's activity against Mycobacterium tuberculosis (Mtb). The results indicated an IC50 value ranging from 13 to 22 µM, demonstrating promising potential as a therapeutic agent against tuberculosis. The study also noted that when combined with other compounds targeting the electron transport chain, it achieved nearly complete sterilization of Mtb in vivo within two weeks .

CompoundIC50 (μM)GIC50 (μM)
This compound13–228–10

Anti-cancer Potential

Another area of investigation involved the anti-cancer properties of derivatives related to this compound. Compounds structurally similar to this aldehyde have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50 values ranged from 6.2 to 15.1 µM for MCF-7 cells, indicating significant cytotoxicity .

Safety and Toxicity

While exploring its biological activity, safety assessments are crucial. Data indicates that this compound has some acute toxicity; however, specific toxicity levels vary based on exposure routes and concentrations . Further studies are needed to fully understand its safety profile in clinical applications.

Properties

IUPAC Name

1-methylpiperidine-4-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-8-4-2-7(6-9)3-5-8;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHQCMHQQJBOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidine-4-carbaldehyde hydrochloride
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1-Methylpiperidine-4-carbaldehyde hydrochloride
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Reactant of Route 6
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